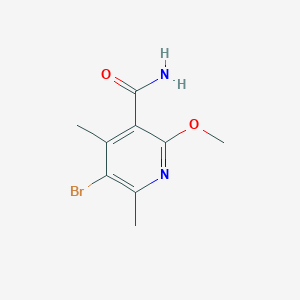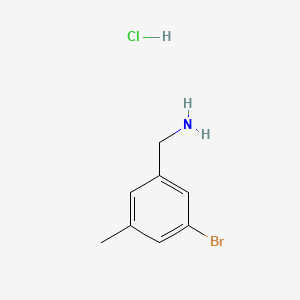![molecular formula C10H20ClN3O B1384089 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride CAS No. 2060042-85-3](/img/structure/B1384089.png)
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Chemical Reactions Analysis
The chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold have been studied . For instance, an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether have been reported .Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
- Field : Organic & Biomolecular Chemistry
- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application : The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results : This method has been successful in the synthesis of tropane alkaloids .
Synthesis and Applications of 2-Azabicyclo[3.2.1]octane Scaffold
- Field : Organic & Biomolecular Chemistry
- Application Summary : The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential .
- Methods of Application : This core has been applied as a key synthetic intermediate in several total syntheses . The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
- Results : The 2-azabicyclo[3.2.1]octane system has shown significant potential in the field of drug discovery .
Asymmetric 1,3-Dipolar Cycloadditions
- Field : Organic & Biomolecular Chemistry
- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
- Methods of Application : This process uses a rhodium (II) complex/chiral Lewis acid binary system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
- Results : A switch of exo/endo-selectivity was observed depending on the diazo substrates .
Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1
- Field : Biochemistry
- Application Summary : 8-Azabicyclo[3.2.1]octan-3-ol, a compound related to the 8-azabicyclo[3.2.1]octane scaffold, can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 .
- Methods of Application : The specific methods of application in this context are not provided in the source .
- Results : The specific results or outcomes obtained from this application are not provided in the source .
Propriétés
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)-1,1-dimethylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c1-13(2)10(14)12-9-5-7-3-4-8(6-9)11-7;/h7-9,11H,3-6H2,1-2H3,(H,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZALTWWGVKGJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC2CCC(C1)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

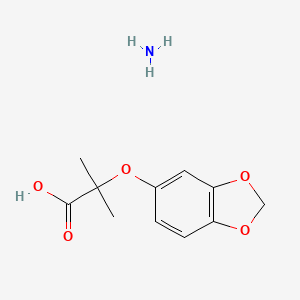
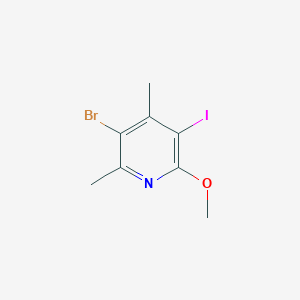
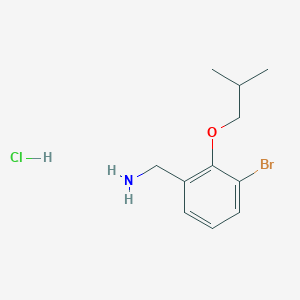

![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)
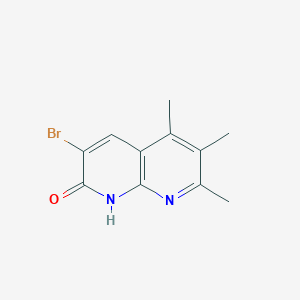
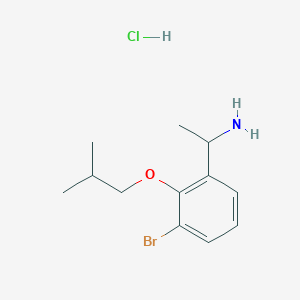
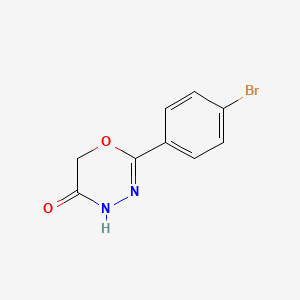
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)
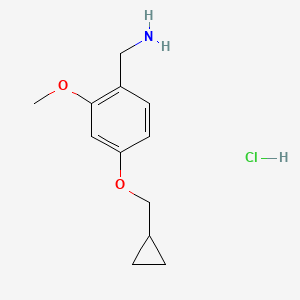
![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)
